![molecular formula C21H28F3N6O6P B608519 Leniolisib phosphate CAS No. 1354691-97-6](/img/structure/B608519.png)
Leniolisib phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leniolisib phosphate is a potent phosphatidylinositol 3-kinase inhibitor (PI3K inhibitor).
科学的研究の応用
Pharmacokinetics and Metabolism
Leniolisib, a novel oral phosphatidylinositol-3-kinase (PI3K) delta inhibitor, has been studied for its absorption, metabolism, and excretion in healthy subjects. Using 19F-NMR, researchers found that leniolisib is mainly excreted as oxidative metabolites in urine and feces, indicating metabolism as the primary route of elimination. This study was a part of a first-in-human clinical trial, and no metabolites were found to be abundant in plasma relative to the parent drug (Pearson et al., 2018).
Treatment for Activated PI3Kδ Syndrome (APDS)
Leniolisib has shown effectiveness in treating activated PI3Kδ syndrome (APDS), a condition characterized by immune deficiency and lymphadenopathy. Treatment with leniolisib led to dose-dependent suppression of PI3Kδ pathway hyperactivation and improved immune dysregulation in APDS patients. This included normalization of circulating B cells and a reduction in senescent T cells, as well as a decrease in inflammatory markers. Clinical trials demonstrated leniolisib's potential as a targeted therapy for APDS and related diseases (Rao et al., 2017).
Long-Term Safety and Efficacy
Further research indicated the safety and efficacy of long-term use of leniolisib in patients with APDS. An extension study showed that patients treated with leniolisib for up to 949 days experienced improvements in immune dysregulation and lymphoproliferation. Notably, the absence of significant adverse events and side effects common with other PI3K inhibitors was reported. This suggests leniolisib's potential as a long-term therapeutic option for disorders related to hyperactive PI3K pathways (Rao et al., 2018).
特性
CAS番号 |
1354691-97-6 |
---|---|
製品名 |
Leniolisib phosphate |
分子式 |
C21H28F3N6O6P |
分子量 |
548.46 |
IUPAC名 |
1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one;phosphoric acid |
InChI |
InChI=1S/C21H25F3N6O2.H3O4P/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14;1-5(2,3)4/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28);(H3,1,2,3,4)/t13-;/m0./s1 |
InChIキー |
XXEDEGOAYSGNPS-ZOWNYOTGSA-N |
SMILES |
CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Leniolisib phosphate; Leniolisib monophosphate; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。